Cas no 1011714-20-7 (19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene)

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 化学的及び物理的性質
名前と識別子
-
- 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
- 1011714-20-7
- FS-8315
- CHEMBL448745
- AKOS040763509
- 19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
- CS-0928912
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aS,10aR)-5-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
- HY-N12547
-
- インチ: 1S/C32H48O15/c1-13(10-33)15-9-14-5-6-18-31(2,19(14)22(38)27(15)46-28-25(41)23(39)20(36)16(11-34)44-28)7-4-8-32(18,3)30(43)47-29-26(42)24(40)21(37)17(12-35)45-29/h9,13,16-18,20-21,23-26,28-29,33-42H,4-8,10-12H2,1-3H3
- InChIKey: KJRLDWGHZUUHJO-UHFFFAOYSA-N
- ほほえんだ: C12C(O)=C(OC3C(O)C(O)C(O)C(CO)O3)C(C(CO)C)=CC=1CCC1C2(C)CCCC1(C(OC1C(O)C(O)C(O)C(CO)O1)=O)C
計算された属性
- せいみつぶんしりょう: 672.29932082g/mol
- どういたいしつりょう: 672.29932082g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 15
- 重原子数: 47
- 回転可能化学結合数: 9
- 複雑さ: 1080
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 256Ų
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6493-1 mL * 10 mM (in DMSO) |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4650 | 2023-09-15 | |
ChemFaces | CFN95217-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | >95% | 5mg |
$318 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6493-5 mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 5mg |
¥3340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6493-5 mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 98% | 5mg |
¥ 3,040 | 2023-07-11 | |
ChemFaces | CFN95217-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | >95% | 5mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6493-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 98% | 5mg |
¥ 3040 | 2023-09-15 | |
TargetMol Chemicals | TN6493-1 ml * 10 mm |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 1 ml * 10 mm |
¥ 4650 | 2024-07-24 | ||
TargetMol Chemicals | TN6493-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | 5mg |
¥ 3040 | 2024-07-24 | ||
Key Organics Ltd | FS-8315-5mg |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene |
1011714-20-7 | >95% | 5mg |
£434.59 | 2025-03-04 |
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-trieneに関する追加情報
Chemical and Biological Profile of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (CAS No. 1011714-20-7)
The compound 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene, identified by its CAS number 1011714-20-7, represents a significant advancement in the field of natural product chemistry and pharmacology. This glycosylated triterpene derivative has garnered considerable attention due to its unique structural configuration and promising biological activities. The presence of multiple beta-D-glucopyranosyl moieties and hydroxyl groups at specific positions (11 and 16) contributes to its complex molecular architecture, which is believed to modulate its interaction with biological targets.
Recent studies have highlighted the potential of this compound as a bioactive molecule with implications in therapeutic applications. Triterpenes, a class of terpenoids characterized by their three-isoprene units, are widely recognized for their diverse pharmacological properties. Among these, glycosylated triterpenes have shown remarkable efficacy in modulating various cellular processes, including inflammation, oxidative stress, and apoptosis. The specific glycosylation pattern of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is thought to enhance its solubility and bioavailability, thereby improving its pharmacokinetic profile.
In the realm of natural product research, the synthesis and characterization of this compound have been facilitated by advancements in glycosylation techniques and chromatographic methods. The use of beta-D-glucopyranosyl transferring agents has enabled the precise modification of the triterpene backbone, leading to the development of novel derivatives with tailored biological activities. This approach aligns with the growing trend toward structure-based drug design, where the three-dimensional structure of a molecule is optimized to enhance its binding affinity to biological targets.
One of the most compelling aspects of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is its potential role in anti-inflammatory therapy. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune diseases, cardiovascular disorders, and cancer. Preclinical studies have demonstrated that triterpenoid derivatives can inhibit key pro-inflammatory pathways such as NF-κB and MAPK. The unique structural features of this compound suggest that it may exert anti-inflammatory effects by modulating these signaling cascades.
Furthermore, the hydroxyl groups at positions 11 and 16 are critical for its biological activity. These functional groups can participate in hydrogen bonding interactions with protein targets, thereby enhancing the compound's binding affinity. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding mode of this compound with its target proteins. These studies have provided valuable insights into the molecular mechanisms underlying its biological effects.
The pharmacological potential of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene has also been explored in the context of cancer research. Triterpenes have been reported to induce apoptosis in various cancer cell lines by activating intrinsic death pathways. The glycosylation pattern of this compound may enhance its ability to penetrate cellular membranes and reach intracellular targets involved in cancer progression. Additionally, preclinical studies have suggested that it may exhibit chemopreventive properties by inhibiting tumor growth and metastasis.
In conclusion,19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (CAS No. 1011714-20-7) represents a promising candidate for further therapeutic development. Its unique structural features and demonstrated biological activities make it an attractive molecule for drug discovery efforts. As research continues to uncover new insights into its pharmacological mechanisms,this compound is likely to play a significant role in addressing various human health challenges.




